molecular formula C14H23N3O3S B2893975 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097914-56-0

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2893975
CAS No.: 2097914-56-0
M. Wt: 313.42
InChI Key: OFAIEEPUXYUOBY-UHFFFAOYSA-N
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Description

This compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclohexene ring, which is a six-membered ring with one double bond, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a process similar to the Debus-Radziszewski imidazole synthesis . The cyclohexene ring could be formed through a variety of methods, including the Wittig reaction or the elimination of a cyclohexanol derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the cyclohexene ring, and the sulfonamide group . The presence of these groups would likely confer certain chemical properties to the compound, such as the ability to participate in hydrogen bonding and aromatic stacking interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present . For example, the imidazole ring could potentially undergo electrophilic substitution reactions, while the cyclohexene ring could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the imidazole ring could confer basicity to the compound, while the presence of the sulfonamide group could confer acidity .

Scientific Research Applications

Synthesis of Bicyclic Compounds

  • The compound has been used in the synthesis of partially saturated bicyclic compounds. Reactions with certain acidic methyl halides and other reactants afford bicyclic imidazole derivatives, showcasing its versatility as a building block in organic synthesis (Pätzel, Bohrisch, & Liebscher, 1991).

Antibacterial Applications

  • In the pursuit of developing new antibacterial agents, the compound's precursor was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. The newly synthesized compounds were found to have significant antibacterial activities, indicating its potential in antimicrobial research (Azab, Youssef, & El-Bordany, 2013).

Drug Metabolism Studies

  • The compound has been a subject of study in drug metabolism, specifically in the preparation of mammalian metabolites using microbial-based biocatalytic systems. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of drugs (Zmijewski et al., 2006).

Development of Cyclooxygenase-2 Inhibitors

  • Research has been conducted on the synthesis of sulfonamide-containing derivatives for inhibiting cyclooxygenase-2 (COX-2), which is significant in the development of anti-inflammatory drugs. This highlights its role in pharmacological research, particularly in the context of arthritis and pain management (Penning et al., 1997).

Absorption and Physicochemical Studies

  • Studies have been carried out on the absorption characteristics of N1-heterocyclic sulfonamides, including this compound, from the rat small intestines. This research provides insights into the physicochemical properties and absorption behavior of sulfonamides, which is vital for drug development and pharmacokinetics (Kitao et al., 1973).

Environmental Impact Studies

  • The compound has also been studied in the context of environmental science, particularly in understanding how certain bacteria degrade sulfonamide antibiotics. This research is significant for addressing environmental concerns related to antibiotic resistance (Ricken et al., 2013).

Electrophilic Amination in Organic Synthesis

  • The compound is used as an electrophilic amination reagent for the synthesis of N-alkylated imines, which are further transformed into primary amines and N-methyl secondary amines. This illustrates its utility in organic synthesis, particularly in the preparation of amines (Kitamura, Chiba, & Narasaka, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets . For example, if this compound were to act as a drug, it could potentially interact with proteins or other biomolecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . For example, if this compound were to be used as a drug, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its potential applications . For example, if this compound were found to have promising biological activity, it could be further developed and optimized as a drug candidate .

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-11(2)13-16-12(9-17(13)3)21(19,20)15-10-14(18)7-5-4-6-8-14/h5,7,9,11,15,18H,4,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAIEEPUXYUOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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